2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL
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Overview
Description
2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL is a complex organic compound that features a combination of oxadiazole, pyrimidine, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a nitrile oxide.
Introduction of the methylsulfanyl group: This step involves the substitution of a halogenated precursor with a thiol.
Coupling reactions: The final assembly of the molecule involves coupling the oxadiazole intermediate with pyridine and pyrimidine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridyl and pyrimidinol rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nucleophiles, and bases.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyridyl and pyrimidinol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(Methylsulfanyl)phenyl]methylidene}aceto hydrazide .
- **2-({5-[(4-Methylphenyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(Methylsulfanyl)phenyl]methylidene}aceto hydrazide .
Uniqueness
The uniqueness of 2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL lies in its combination of multiple heterocyclic rings, which imparts unique electronic and steric properties. This makes it a versatile scaffold for the development of new bioactive compounds and materials.
Properties
IUPAC Name |
2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S2/c1-27-14-4-2-13(3-5-14)18-23-17(26-24-18)11-28-19-21-15(10-16(25)22-19)12-6-8-20-9-7-12/h2-10H,11H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFVLEFVFNHGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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